3-Methoxy-4-(3-piperidinyloxy)benzonitrile hydrochloride
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Overview
Description
3-Methoxy-4-(3-piperidinyloxy)benzonitrile hydrochloride: is a chemical compound with the molecular formula C13H16N2O2 It is known for its unique structure, which includes a methoxy group, a piperidinyloxy group, and a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-(3-piperidinyloxy)benzonitrile hydrochloride typically involves multiple steps:
Formation of the Benzonitrile Core: The initial step involves the synthesis of the benzonitrile core, which can be achieved through the reaction of a suitable aromatic compound with cyanide sources under controlled conditions.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions, often using methyl iodide or dimethyl sulfate in the presence of a base.
Attachment of the Piperidinyloxy Group: The piperidinyloxy group is attached through nucleophilic substitution reactions, where a piperidine derivative reacts with the benzonitrile intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-(3-piperidinyloxy)benzonitrile hydrochloride: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Methoxy-4-(3-piperidinyloxy)benzonitrile hydrochloride: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as in drug development for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-(3-piperidinyloxy)benzonitrile hydrochloride involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired effects. The exact pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
3-Methoxy-4-(3-piperidinyloxy)benzonitrile hydrochloride: can be compared with similar compounds to highlight its uniqueness:
3-Methoxy-4-(4-piperidinyloxy)benzonitrile: This compound has a similar structure but with a different position of the piperidinyloxy group, leading to variations in reactivity and applications.
4-Methoxybenzonitrile: Lacks the piperidinyloxy group, resulting in different chemical properties and uses.
These comparisons underscore the distinct features and potential advantages of This compound in various scientific and industrial contexts.
Biological Activity
3-Methoxy-4-(3-piperidinyloxy)benzonitrile hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C13H16ClN3O2. It features a methoxy group, a piperidine moiety, and a benzonitrile structure, which contribute to its pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C13H16ClN3O2 |
Molecular Weight | 275.74 g/mol |
IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including neurotransmitter receptors and enzymes. The piperidine ring is known to enhance binding affinity to various receptors, potentially influencing neurotransmission and other cellular processes.
- Receptor Interaction : The compound may act as an agonist or antagonist at certain neurotransmitter receptors, affecting signaling pathways involved in mood regulation and cognitive functions.
- Enzyme Modulation : It could inhibit or activate enzymes involved in metabolic pathways, thereby influencing the pharmacokinetics of other drugs or endogenous compounds.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Studies have shown that the compound possesses antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections.
- Anticancer Effects : Preliminary investigations indicate that it may inhibit the proliferation of cancer cells in vitro, although further studies are needed to elucidate its efficacy in vivo.
- Neuroprotective Effects : The compound has been evaluated for neuroprotective properties, with some evidence suggesting it may protect neuronal cells from oxidative stress.
Case Studies
- Antimicrobial Activity : A study conducted on the effectiveness of this compound against Staphylococcus aureus showed a significant reduction in bacterial growth at concentrations above 20 µg/mL.
- Cancer Cell Proliferation : In vitro assays using human breast cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 15 µM.
Research Findings
Recent research has focused on elucidating the compound's mechanisms and potential therapeutic applications:
- Study on Neurotransmitter Receptors : A pharmacological study highlighted that the compound binds effectively to serotonin receptors, which may explain its mood-enhancing effects.
- In Vivo Studies : Animal models have been used to assess the neuroprotective effects of the compound, showing promising results in reducing cognitive decline associated with neurodegenerative diseases.
Properties
Molecular Formula |
C13H17ClN2O2 |
---|---|
Molecular Weight |
268.74 g/mol |
IUPAC Name |
3-methoxy-4-piperidin-3-yloxybenzonitrile;hydrochloride |
InChI |
InChI=1S/C13H16N2O2.ClH/c1-16-13-7-10(8-14)4-5-12(13)17-11-3-2-6-15-9-11;/h4-5,7,11,15H,2-3,6,9H2,1H3;1H |
InChI Key |
KISQIHQWSBULLS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C#N)OC2CCCNC2.Cl |
Origin of Product |
United States |
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